

# Adrixetinib: A Technical Guide to its Role in Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Adrixetinib (Q702) is an orally available, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are pivotal in fostering an immunosuppressive tumor microenvironment (TME) and promoting tumor progression, immune evasion, and drug resistance. By simultaneously inhibiting these three key targets, Adrixetinib remodels the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of Adrixetinib's mechanism of action, its multifaceted effects on the TME, and relevant preclinical and clinical data.

## **Introduction to Adrixetinib and its Targets**

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor growth and metastasis.[1] Key players in the immunosuppressive TME include tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). **Adrixetinib** targets three RTKs that are crucial for the function of these and other cells within the TME:

• Axl and Mer: Members of the TAM (Tyro3, Axl, Mer) family of RTKs, their overexpression is linked to poor prognosis in various cancers. They are involved in promoting cell survival,



proliferation, invasion, and resistance to therapies.[2] Axl and Mer signaling also contributes to the suppression of innate immune responses.[3]

CSF1R: This receptor is the primary regulator of macrophage differentiation and survival. Its
activation by its ligand, CSF-1, promotes the differentiation of macrophages towards an
immunosuppressive M2-like phenotype.[3] CSF1R signaling is also critical for the
recruitment and function of MDSCs.[3]

By inhibiting these three targets, **Adrixetinib** disrupts key signaling pathways that sustain an immunosuppressive TME, thereby unleashing the anti-tumor immune response.

# Mechanism of Action: Re-educating the Tumor Microenvironment

**Adrixetinib**'s triple inhibitory action results in a multi-pronged attack on the immunosuppressive TME.

## **Modulation of Myeloid Cells**

A primary mechanism of **Adrixetinib** is the reprogramming of myeloid cells, particularly TAMs and MDSCs.

- Repolarization of TAMs: Adrixetinib inhibits CSF1R, which is critical for the survival and differentiation of M2-like TAMs. This leads to a reduction in the population of these protumoral macrophages. Furthermore, by inhibiting Axl and Mer, which also contribute to M2 polarization, Adrixetinib promotes a shift towards a pro-inflammatory, anti-tumoral M1-like macrophage phenotype.[3][4]
- Reduction of MDSCs: CSF1R signaling is involved in the recruitment and accumulation of MDSCs in the TME. By blocking this pathway, **Adrixetinib** can reduce the population of these potent immunosuppressive cells.[2][3]

## **Enhancement of T-Cell-Mediated Immunity**

By reducing the numbers of immunosuppressive TAMs and MDSCs, **Adrixetinib** indirectly enhances the activity of cytotoxic CD8+ T cells. These T cells are the primary effectors of antitumor immunity, and their function is often suppressed in the TME. The reduction of



immunosuppressive signals allows for increased infiltration and activation of CD8+ T cells within the tumor.[1]

#### **Direct Effects on Tumor Cells**

Axl and Mer are often overexpressed on tumor cells themselves, where they promote survival, proliferation, and drug resistance. **Adrixetinib**'s inhibition of these kinases can have direct antitumor effects, including inducing apoptosis and inhibiting tumor growth.[3]

## **Quantitative Preclinical and Clinical Data**

The following tables summarize key quantitative data from preclinical and clinical studies of **Adrixetinib**.

Table 1: In Vitro Kinase Inhibitory Activity of Adrixetinib

Target	IC50 (nM)
AxI	0.3
Mer	0.8
CSF1R	8.7

Data from a kinase-domain binding-based assay.[5]

# Table 2: Preliminary Clinical Efficacy of Adrixetinib in Combination with Pembrolizumab (NCT05438420, Phase

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Parameter	Value
Patients Treated	29
Dose Levels	100 mg and 120 mg (week on/off)
Confirmed Complete Response (CR)	1 (metastatic gastric cancer)
Stable Disease (SD)	6
Patients with SD ≥24 weeks	2 (1 gastric cancer, 1 hepatocellular cancer)



Data as of December 19th, 2024.[6]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in the NCT05438420 Phase 1 Study (≥10% of

patients)

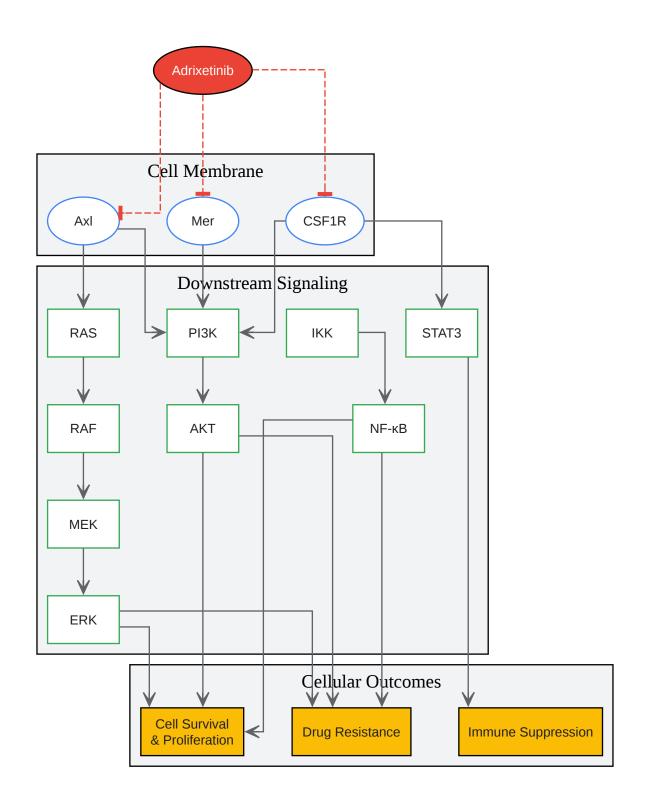
Adverse Event	Percentage of Patients
AST increase	51.7%
ALT increase	41.3%
CPK increase	37.8%
LDH increase	34.5%

Data as of December 19th, 2024.[6]

## **Signaling Pathway Modulation**

Adrixetinib's inhibition of Axl, Mer, and CSF1R disrupts downstream signaling pathways that are crucial for the survival and function of both tumor cells and immunosuppressive myeloid cells. Key pathways affected include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Overexpression of Axl, for instance, has been linked to the activation of AKT, ERK, and NF-kB survival pathways.[3]





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Adrixetinib's Inhibition of AxI, Mer, and CSF1R Signaling Pathways.

# **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize **Adrixetinib**.

## **In Vitro Kinase Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Adrixetinib** against target kinases.

#### Protocol:

- Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate kinase buffer, and **Adrixetinib**.
- Procedure: a. Prepare serial dilutions of Adrixetinib in DMSO. b. In a 96-well plate, add the kinase, a suitable substrate, and the diluted Adrixetinib to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against the logarithm of Adrixetinib concentration to determine the IC50 value.

## **Cell Viability (MTT) Assay**

Objective: To assess the cytotoxic effect of **Adrixetinib** on cancer cell lines.

#### Protocol:

- Cell Culture: Culture cancer cells (e.g., A549, SK-MEL-28) in appropriate media.
- Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of Adrixetinib and incubate for a specified period (e.g., 72 hours).
   c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells.

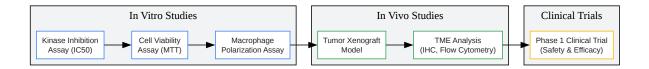
## In Vivo Tumor Xenograft Model



Objective: To evaluate the anti-tumor efficacy of Adrixetinib in a living organism.

#### Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
- Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer **Adrixetinib** orally to the treatment group at a specified dose and schedule. The control group receives a vehicle. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell markers).



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General Experimental Workflow for **Adrixetinib** Evaluation.

### **Conclusion and Future Directions**

Adrixetinib represents a promising immunotherapeutic agent that targets the tumor microenvironment by inhibiting AxI, Mer, and CSF1R. Its ability to reprogram immunosuppressive myeloid cells and enhance anti-tumor T-cell responses provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The preliminary data from the combination trial with pembrolizumab are encouraging and warrant further investigation in larger patient cohorts. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Adrixetinib and to further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects.



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- To cite this document: BenchChem. [Adrixetinib: A Technical Guide to its Role in Modulating the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#role-of-adrixetinib-in-tumor-microenvironment-modulation]

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